5-BROMO-3,4-DIMETHYLISOXAZOLE
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Overview
Description
5-Bromo-3,4-dimethylisoxazole is a heterocyclic compound with the molecular formula C5H6BrNO It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with a variety of biological systems, suggesting that the targets may be diverse and context-dependent .
Mode of Action
Oxazole derivatives are known to participate in reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, altering their function and resulting in the observed biological effects.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The compound’s molecular weight (17601) suggests that it may have favorable bioavailability
Result of Action
Given the diverse biological activities associated with oxazole derivatives, the effects are likely to be context-dependent and could involve changes in cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3,4-dimethyl-1,2-oxazole. For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations . Additionally, factors such as pH, the presence of other molecules, and cellular context could influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,4-dimethylisoxazole typically involves the bromination of 3,4-dimethylisoxazole. One common method is the reaction of 3,4-dimethylisoxazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3,4-dimethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dimethylisoxazole.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substitution reactions yield various substituted isoxazoles.
- Oxidation reactions produce isoxazole oxides.
- Reduction reactions result in the formation of 3,4-dimethylisoxazole .
Scientific Research Applications
5-Bromo-3,4-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 3,5-Dimethylisoxazole
- 4-Bromo-3,5-dimethylisoxazole
- 3,4-Dimethylisoxazole
Comparison: 5-Bromo-3,4-dimethylisoxazole is unique due to the presence of both bromine and methyl groups on the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the bromine atom enhances its ability to participate in substitution reactions, while the methyl groups influence its steric and electronic properties .
Properties
IUPAC Name |
5-bromo-3,4-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-4(2)7-8-5(3)6/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPLFXCNDHUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89322-53-2 |
Source
|
Record name | 5-bromo-3,4-dimethyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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